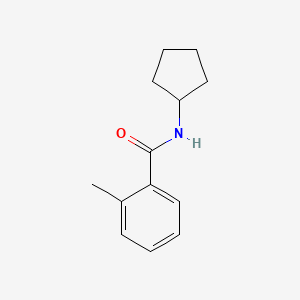

N-cyclopentyl-2-methylbenzamide

Description

The exact mass of the compound this compound is 203.131014166 g/mol and the complexity rating of the compound is 221. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-10-6-2-5-9-12(10)13(15)14-11-7-3-4-8-11/h2,5-6,9,11H,3-4,7-8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOKKFSLZAFAMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304427 | |

| Record name | N-Cyclopentyl-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123862-57-7 | |

| Record name | N-Cyclopentyl-2-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123862-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopentyl-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization and Analysis of N Cyclopentyl 2 Methylbenzamide

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic methods are indispensable for determining the structure of a molecule. Techniques like NMR, IR, and mass spectrometry would be used to piece together the connectivity, functional groups, and molecular weight of N-cyclopentyl-2-methylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum would be expected to show distinct signals for the protons on the 2-methylphenyl group and the N-cyclopentyl group. Key anticipated signals include:

Aromatic Protons: A complex multiplet pattern in the aromatic region (approximately 7.0-7.4 ppm) corresponding to the four protons on the disubstituted benzene (B151609) ring.

Amide Proton (N-H): A broad singlet, the chemical shift of which would be dependent on solvent and concentration, but typically expected in the 5.5-8.5 ppm range.

Cyclopentyl Methine Proton (N-CH): A multiplet resulting from coupling to the adjacent CH₂ groups of the cyclopentyl ring and the N-H proton.

Cyclopentyl Methylene (B1212753) Protons (CH₂): A series of complex multiplets for the eight protons of the four methylene groups in the cyclopentyl ring.

Aromatic Methyl Protons (Ar-CH₃): A sharp singlet at approximately 2.3-2.5 ppm, characteristic of a methyl group attached to a benzene ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum would complement the proton data, with the number of signals corresponding to the number of chemically non-equivalent carbon atoms.

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 168-172 ppm.

Aromatic Carbons: Six distinct signals would be expected for the benzene ring carbons.

Cyclopentyl Carbons: Three signals corresponding to the methine carbon (N-CH) and the two sets of non-equivalent methylene carbons.

Methyl Carbon (Ar-CH₃): A signal in the aliphatic region, anticipated around 18-22 ppm.

Table 1: Predicted NMR Data for this compound

| Analysis Type | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | Aromatic (Ar-H) | 7.0 - 7.4 |

| ¹H NMR | Amide (N-H) | 5.5 - 8.5 |

| ¹H NMR | Cyclopentyl (N-CH) | ~4.2 |

| ¹H NMR | Cyclopentyl (-CH₂-) | 1.5 - 2.0 |

| ¹H NMR | Methyl (Ar-CH₃) | 2.3 - 2.5 |

| ¹³C NMR | Carbonyl (C=O) | 168 - 172 |

| ¹³C NMR | Aromatic (Ar-C) | 125 - 140 |

| ¹³C NMR | Cyclopentyl (N-CH) | ~52 |

| ¹³C NMR | Cyclopentyl (-CH₂-) | 23 - 34 |

| ¹³C NMR | Methyl (Ar-CH₃) | 18 - 22 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key functional groups are the secondary amide and the substituted aromatic ring.

N-H Stretch: A sharp to medium absorption band is expected around 3300 cm⁻¹ in the IR spectrum.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the cyclopentyl and methyl groups) would appear just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A very strong and sharp absorption is anticipated in the region of 1630-1680 cm⁻¹, which is characteristic of a secondary amide carbonyl group.

N-H Bend (Amide II band): This band, resulting from a combination of N-H bending and C-N stretching, is expected around 1510-1570 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations would produce bands in the 1450-1600 cm⁻¹ region.

Table 2: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | ~3300 | Medium |

| C-H Stretch | Aromatic | >3000 | Medium-Weak |

| C-H Stretch | Aliphatic | <3000 | Medium |

| C=O Stretch (Amide I) | Carbonyl | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | Amide | 1510 - 1570 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. The molecular formula for this compound is C₁₃H₁₇NO, giving it a molecular weight of approximately 203.28 g/mol .

In an electron ionization (EI) mass spectrum, the following key fragments would be anticipated:

Molecular Ion Peak (M⁺): A peak at m/z = 203, corresponding to the intact molecule.

Base Peak: The most abundant fragment is often the benzoyl or related cation. A peak at m/z = 119, corresponding to the [C₆H₄(CH₃)CO]⁺ fragment (the 2-methylbenzoyl cation), is a likely candidate for the base peak.

Other Fragments: Cleavage of the N-cyclopentyl bond could lead to a fragment at m/z = 134. Loss of the cyclopentyl group could also occur.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis of this compound

No published single-crystal X-ray diffraction data for this compound could be located. A study of this kind would first require growing single crystals of the compound suitable for analysis. The resulting data would provide precise atomic coordinates, defining the exact spatial arrangement of the atoms. For related structures, such as N-carbamothioyl-2-methylbenzamide, crystallographic analysis has been successfully performed. nih.gov

Conformational Analysis in the Crystalline State

Analysis of the crystal structure would reveal the preferred conformation of the molecule in the solid state. Key conformational features to be determined would include:

Amide Bond Conformation: The geometry around the amide C-N bond is typically planar. The analysis would confirm whether the cyclopentyl and carbonyl oxygen are cis or trans to each other, with the trans conformation being overwhelmingly favored in secondary amides.

Torsion Angles: The analysis would determine the dihedral (torsion) angle between the plane of the benzene ring and the plane of the amide group. Steric hindrance from the ortho-methyl group would likely cause a significant twist, preventing the two groups from being coplanar.

Intermolecular Interactions: The crystal packing would be analyzed to identify intermolecular hydrogen bonds, particularly the N-H···O=C hydrogen bond between amide groups, which typically forms chains or dimers and dictates the packing arrangement in the crystal lattice.

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₃H₁₇NO |

| 2-Methylbenzamide (B88809) | C₈H₉NO |

| N-Cyclopentyl-N-methyl-benzamide | C₁₃H₁₇NO |

Advanced Chiroptical Spectroscopy

A comprehensive investigation into the stereoisomeric properties of this compound through advanced chiroptical spectroscopy has not been extensively reported in peer-reviewed literature. The presence of a cyclopentyl group and the rotational barrier around the amide bond could theoretically lead to different conformational isomers. However, this compound itself does not possess a stereocenter and is therefore achiral.

In the event that chiral derivatives of this compound were synthesized, techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) would be instrumental. These methods would allow for the determination of the absolute configuration of the stereoisomers and provide detailed insights into their solution-state conformations. For instance, the application of chiroptical spectroscopy has been successfully used to quantify binding events and characterize the formation of chiral self-assemblies in other complex molecules. rsc.org

Without experimental data, a detailed analysis under this section cannot be provided. Future research focusing on the synthesis of chiral analogues of this compound would be necessary to explore its chiroptical properties.

Computational and Theoretical Investigations of N Cyclopentyl 2 Methylbenzamide

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and thermodynamic stability of N-cyclopentyl-2-methylbenzamide. These calculations provide a microscopic understanding of the molecule's behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), are utilized to determine its optimized geometry, total energy, and the energies of its frontier molecular orbitals (HOMO and LUMO). researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net

Theoretical calculations for related benzamide (B126) structures have shown that DFT methods can reliably evaluate thermodynamic properties. nih.gov For instance, in studies of similar compounds, the M06-2X functional with a triple-zeta quality basis set has been effectively used to account for electron correlation and dispersion interactions, which are important for accurately modeling non-covalent interactions within the molecule. nih.gov The ground state properties, such as total energy, lattice parameters, and bulk modulus, can be systematically studied to understand the compound's stability. arxiv.org

Table 1: Calculated Ground State Properties of this compound (Hypothetical Data)

| Property | Value | Method/Basis Set |

|---|---|---|

| Total Energy | -X Hartrees | DFT/B3LYP/6-311G(d,p) |

| HOMO Energy | -Y eV | DFT/B3LYP/6-311G(d,p) |

| LUMO Energy | -Z eV | DFT/B3LYP/6-311G(d,p) |

| Energy Gap (HOMO-LUMO) | (Y-Z) eV | DFT/B3LYP/6-311G(d,p) |

Note: The values in this table are hypothetical and serve as an illustrative example of the types of data obtained from DFT calculations.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a high level of theory for studying electronic configurations. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) can be applied to this compound. While computationally more demanding than DFT, ab initio methods can offer a more precise description of the electronic wave function and electron correlation effects. For similar molecules like N-methylbenzamide, potential energy surfaces have been reported using MP2 with augmented correlation-consistent basis sets (aug-cc-pVTZ) to accurately describe the molecule's conformational preferences. researchgate.net

Conformational Analysis and Potential Energy Surfaces

The flexibility of the cyclopentyl ring and the rotational freedom around the amide bond in this compound lead to a complex conformational landscape.

The rotation around the C-N amide bond is a key conformational feature. This rotation is typically hindered due to the partial double bond character of the C-N bond, leading to distinct rotational barriers. The presence of the 2-methyl group on the benzamide moiety can introduce steric hindrance that influences the preferred orientation of the phenyl ring relative to the amide plane. Studies on related benzamides have shown that the barrier to rotation around the C(sp2)-C(aryl) bond can be determined computationally, revealing energy minima at specific dihedral angles. researchgate.net For N-methylbenzamide, the minimum energy conformation was found at a CCCO dihedral angle of ±28°. researchgate.net

Intramolecular interactions, including hydrogen bonding and van der Waals forces, play a significant role in stabilizing certain conformations of this compound. The amide proton can potentially form a weak intramolecular hydrogen bond with the oxygen atom of the carbonyl group or interact with the π-system of the benzene (B151609) ring. The Natural Bond Orbital (NBO) analysis is a useful tool to investigate these interactions by quantifying the stabilization energies associated with donor-acceptor orbital interactions. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Prediction of Spectroscopic Parameters

Computational quantum chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, Density Functional Theory (DFT) would be the most common and effective method for these predictions.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital component of computational chemistry, assisting in structure elucidation and verification. youtube.com For this compound, theoretical ¹H and ¹³C NMR spectra would be calculated to correspond with experimental data.

The standard and highly effective method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional, such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net The process involves:

Geometry Optimization: The first step is to find the lowest energy conformation of the this compound molecule. This is crucial as NMR chemical shifts are highly sensitive to the molecular geometry.

GIAO Calculation: Using the optimized geometry, the GIAO/DFT calculation is performed to compute the absolute magnetic shielding tensors for each nucleus.

Chemical Shift Calculation: The calculated shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The equation used is: δ_sample = σ_TMS - σ_sample.

For complex molecules, a linear scaling approach might be used to improve the accuracy of the predicted chemical shifts by correcting for systematic errors. youtube.com

Hypothetical Data Table for Predicted NMR Chemical Shifts:

Since no specific literature exists for this compound, the following table is a hypothetical representation of what such a calculation would yield. The values are for illustrative purposes only and are not based on actual computational results.

| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 (Carbonyl) | 168.5 | - |

| C2 (Aromatic) | 135.2 | - |

| C3 (Aromatic) | 128.9 | 7.3 |

| C4 (Aromatic) | 130.1 | 7.4 |

| C5 (Aromatic) | 125.8 | 7.2 |

| C6 (Aromatic) | 140.3 | - |

| C7 (Methyl) | 20.4 | 2.5 |

| C1' (Cyclopentyl) | 55.6 | 4.1 |

| C2'/C5' (Cyclopentyl) | 30.2 | 1.8 |

| C3'/C4' (Cyclopentyl) | 24.1 | 1.6 |

Note: This table is for illustrative purposes only.

Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. These calculations are instrumental in assigning the vibrational modes observed in experimental spectra. mdpi.com For this compound, this would also be performed using DFT.

The process involves:

Geometry Optimization and Frequency Calculation: After optimizing the molecular geometry to a stationary point on the potential energy surface, a frequency calculation is performed. This computes the second derivatives of the energy with respect to the nuclear coordinates.

Frequency Scaling: The calculated harmonic vibrational frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, the calculated frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data. scirp.org

Visualization and Assignment: The output of the calculation provides the frequency, intensity, and the nature of the atomic motions for each vibrational mode. This allows for the assignment of specific peaks in the experimental spectrum to specific molecular vibrations, such as C=O stretching, N-H bending, or C-H stretching. nih.gov

Hypothetical Data Table for Predicted Vibrational Frequencies:

The following table is a hypothetical representation of some key predicted vibrational frequencies for this compound. The values are for illustrative purposes only.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3350 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 |

| C=O Stretch (Amide I) | 1660 |

| N-H Bend (Amide II) | 1550 |

| Aromatic C=C Stretch | 1600-1450 |

Note: This table is for illustrative purposes only.

Investigation of Non-Covalent Interactions

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. acs.org For this compound, both intramolecular and intermolecular NCIs could be investigated using computational methods. These interactions include hydrogen bonds, van der Waals forces, and potentially C-H···π interactions. acs.org

Several computational techniques can be employed to study NCIs:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds, including weak non-covalent interactions. The presence of a bond path between two atoms is indicative of an interaction.

Non-Covalent Interaction (NCI) Index: This is a visualization technique that highlights non-covalent interactions in real space. It is based on the electron density and its reduced density gradient. The resulting plots show surfaces that identify the type and strength of the interaction (e.g., attractive van der Waals, repulsive steric clashes, or strong hydrogen bonds).

Symmetry-Adapted Perturbation Theory (SAPT): SAPT is a method that decomposes the total interaction energy between molecules into physically meaningful components: electrostatic, exchange, induction, and dispersion. acs.org This provides a detailed understanding of the nature of the forces holding the molecules together.

In the context of this compound, these methods could be used to study the formation of dimers through hydrogen bonding between the amide N-H and the carbonyl oxygen of another molecule, as well as weaker interactions involving the cyclopentyl and methyl groups.

Reactivity and Reaction Mechanisms of N Cyclopentyl 2 Methylbenzamide

Chemical Transformations of the Amide Linkage

The amide bond in N-cyclopentyl-2-methylbenzamide is the most prominent functional group and a primary site of reactivity. Its transformations are central to the chemical behavior of the molecule.

The carbonyl carbon of the amide group is electrophilic and susceptible to attack by nucleophiles. This initiates a nucleophilic acyl substitution reaction, which generally proceeds through a tetrahedral intermediate. The stability of this intermediate and the nature of the attacking nucleophile and leaving group dictate the reaction's feasibility and outcome. While amides are generally less reactive than other carboxylic acid derivatives like acid chlorides or anhydrides, they can undergo substitution under appropriate conditions.

For this compound, a general nucleophilic acyl substitution pathway can be represented as follows:

General Nucleophilic Acyl Substitution Reaction

| Reactant | Reagent | Product |

| This compound | Nucleophile (Nu⁻) | Acyl-substituted product |

This pathway is fundamental to understanding the hydrolysis and transamidation reactions discussed below.

Hydrolysis: The cleavage of the amide bond in this compound by water is known as hydrolysis. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent attack by a water molecule leads to the formation of a tetrahedral intermediate. The final products are 2-methylbenzoic acid and cyclopentylaminium salt.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as hydroxide (B78521) ions, the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses to yield a carboxylate salt (2-methylbenzoate) and cyclopentylamine. The reaction is effectively irreversible due to the deprotonation of the resulting carboxylic acid by the base. researchgate.net

Transamidation: This process involves the exchange of the N-cyclopentylamino group with another amine. Transamidation reactions are valuable for the synthesis of different amides. These reactions can be catalyzed by various reagents, including metal catalysts and organocatalysts, and can also be performed under solvent-free conditions. researchgate.netrsc.org For this compound, the reaction with a primary or secondary amine would yield a new amide and cyclopentylamine. The efficiency of the reaction would depend on the nucleophilicity of the incoming amine and the reaction conditions employed.

Catalysts for Transamidation of Amides

| Catalyst Type | Example Catalyst |

| Metal Oxides | Cerium Oxide (CeO₂) rsc.org |

| Organocatalysts | L-proline, Triethylamine, Phenyliodine diacetate, Benzoic acid, Benzotriazoles, Trimethylsilyl chloride, Dichloroimidazolinedione, Alkali metal tert-butoxides, Ammonium (B1175870) salts, Boric acid researchgate.net |

Reactivity of the 2-Methyl Group

The 2-methyl group attached to the benzene (B151609) ring is another site of potential reactivity, primarily through reactions involving the benzylic position.

Oxidation: The benzylic carbon of the 2-methyl group is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid. This would transform this compound into N-cyclopentylphthalimide. The reaction typically requires vigorous conditions.

Halogenation: The benzylic hydrogens of the 2-methyl group can be substituted with halogens (e.g., bromine or chlorine) via a free radical mechanism. N-Bromosuccinimide (NBS) is a common reagent used for benzylic bromination, often in the presence of a radical initiator like light or peroxides. This would result in the formation of N-cyclopentyl-2-(bromomethyl)benzamide.

The benzylic position of the 2-methyl group can be deprotonated by a strong base to form a benzylic carbanion. This carbanion is stabilized by resonance with the aromatic ring and can subsequently react with various electrophiles. This pathway allows for the introduction of a wide range of functional groups at the methyl position, leading to the synthesis of more complex derivatives.

Reactions Involving the Cyclopentyl Moiety

The cyclopentyl group attached to the nitrogen atom is generally less reactive than the other parts of the molecule. It is a saturated cycloalkane ring and typically requires harsh conditions to undergo reaction. Potential reactions could include free-radical halogenation, similar to other alkanes, which would lead to a mixture of halogenated products on the cyclopentyl ring. However, these reactions are often unselective. Under strongly acidic or specific catalytic conditions, ring-opening or rearrangement of the cyclopentyl ring could theoretically occur, but such reactions are not common for N-alkyl amides under typical synthetic conditions.

Ring-Opening or Ring-Expansion Reactions (if applicable)

Ring-opening and ring-expansion reactions of the cyclopentyl group in this compound are not commonly reported under typical synthetic conditions due to the relative stability of the five-membered ring compared to smaller rings like cyclopropane (B1198618) and cyclobutane. However, such reactions can be induced under specific, often strenuous, conditions or through specialized catalytic cycles.

While direct evidence for this compound is scarce, related transformations provide insight into potential reactivity. For instance, ring-expansion reactions have been observed in cyclopropyl (B3062369) amides, where the significant ring strain of the three-membered ring facilitates cleavage and rearrangement to form larger rings like N-substituted pyrrolidin-2-ones. nih.gov The driving force for these reactions is the relief of ring strain. Given the lower ring strain of a cyclopentyl group, similar uncatalyzed ring expansions would require significantly higher activation energies.

Transition metal-catalyzed reactions could potentially facilitate ring expansion. For example, carbocation rearrangements, often seen in SN1 reactions, can lead to ring expansion, particularly if a more stable carbocation can be formed. youtube.com If a carbocation were generated on a carbon atom attached to the cyclopentyl ring, a rearrangement to a more stable cyclohexyl cation could be envisioned, although this is a speculative pathway for this specific molecule without direct experimental validation.

Ozonolysis, a powerful oxidative cleavage method, could be employed to open the cyclopentyl ring if a double bond were present. youtube.com In the absence of unsaturation on the cyclopentyl ring of this compound, this reaction is not directly applicable.

Substitutions on the Cyclopentyl Ring

Direct substitution on the cyclopentyl ring of this compound, which involves the breaking of a C-H bond, is a challenging transformation but can be achieved using modern synthetic methods, particularly transition metal-catalyzed C-H activation.

Palladium and rhodium catalysts are well-known to facilitate the functionalization of C(sp³)-H bonds. nih.govcapes.gov.brnih.govacs.orgrsc.orgrsc.orgnih.govmdpi.com In the context of this compound, the amide group could act as a directing group, guiding the catalyst to a specific C-H bond on the cyclopentyl ring, likely at the C2 position due to the formation of a stable five- or six-membered metallacyclic intermediate. This directed C-H activation would allow for the introduction of various functional groups.

A plausible reaction is the palladium-catalyzed arylation of the cyclopentyl ring. While specific examples for N-cyclopentylbenzamides are not abundant, the arylation of cyclobutyl carboxylic amides has been demonstrated, suggesting that similar reactivity could be expected for cyclopentyl analogues. nih.gov

Below is a table illustrating potential C-H functionalization reactions on the cyclopentyl ring based on known methodologies for related systems.

| Reaction Type | Catalyst/Reagents | Potential Product | Reference for Analogy |

| C-H Arylation | Pd(OAc)₂, Ligand, Ar-I | N-(2-arylcyclopentyl)-2-methylbenzamide | nih.gov |

| C-H Vinylation | Pd(OAc)₂, Ligand, Vinyl-X | N-(2-vinylcyclopentyl)-2-methylbenzamide | nih.gov |

| C-H Borylation | Ir-catalyst, B₂pin₂ | N-(2-borylcyclopentyl)-2-methylbenzamide | mdpi.com |

It is important to note that the efficiency and regioselectivity of these reactions would need to be empirically determined for this compound.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents: the 2-methyl group and the N-cyclopentylamido group.

The 2-methyl group is an activating, ortho, para-directing group due to its electron-donating inductive effect. The N-cyclopentylamido group is also generally considered an activating, ortho, para-director due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring. However, the carbonyl group within the amide is electron-withdrawing, which can moderate the activating effect. In this compound, the directing effects of both groups must be considered. The methyl group at position 2 will direct incoming electrophiles to positions 4 and 6. The N-cyclopentylamido group at position 1 will direct to positions 2 and 4. The combined effect will strongly favor substitution at the 4-position, with some potential for substitution at the 6-position.

Examples of electrophilic aromatic substitution reactions that could be performed on this compound are summarized in the table below.

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | N-cyclopentyl-2-methyl-4-nitrobenzamide |

| Halogenation | Br₂, FeBr₃ | N-cyclopentyl-4-bromo-2-methylbenzamide |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-cyclopentyl-4-acyl-2-methylbenzamide |

| Sulfonation | SO₃, H₂SO₄ | 4-(N-cyclopentylcarbamoyl)-3-methylbenzenesulfonic acid |

Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is generally not favored. wikipedia.orgmasterorganicchemistry.com SNAr reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) ortho or para to a good leaving group (like a halide) to activate the ring towards nucleophilic attack. rsc.org The benzene ring in this compound is not sufficiently electron-deficient for such reactions to occur under standard conditions. However, SNAr reactions on non-activated aryl systems have been reported under specific, often harsh, conditions or with highly reactive nucleophiles, but these are not general methods. rsc.org

Mechanistic Studies of Select Transformations

One of the most relevant transformations for functionalizing the benzene ring is ortho-lithiation, also known as directed ortho metalation (DoM). harvard.eduuwindsor.cawikipedia.org The amide group is a powerful directing group in these reactions. In the case of this compound, treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, would be expected to result in deprotonation at the position ortho to the amide group. Since the 2-position is blocked by the methyl group, lithiation would occur at the 6-position.

The proposed mechanism involves the coordination of the lithium atom to the carbonyl oxygen of the amide. This brings the organolithium base into proximity with the ortho proton, facilitating its abstraction and the formation of an aryllithium intermediate. This intermediate can then react with a variety of electrophiles to introduce a substituent at the 6-position. Mechanistic evidence for such reactions has been gathered using techniques like NMR spectroscopy. acs.org

Another important class of reactions involves transition metal-catalyzed C-H activation. For instance, rhodium-catalyzed oxidative cycloadditions of benzamides with alkynes are proposed to proceed via N-H metalation followed by ortho C-H activation to form a rhodacycle intermediate. nih.gov This intermediate then undergoes insertion of the alkyne to form isoquinolones. While this specific reaction would be blocked at the 2-position by the methyl group in this compound, similar C-H activation at the 6-position could be envisioned with appropriate catalytic systems. Mechanistic investigations into related α-arylation of N-alkylbenzamides have elucidated the role of hydrogen atom transfer (HAT) agents in controlling site-selectivity. nih.govsemanticscholar.orgresearchgate.net

The table below outlines the plausible mechanisms for these key transformations.

| Transformation | Proposed Mechanism | Key Intermediates | Supporting Evidence from Analogous Systems |

| Ortho-lithiation at C6 | Directed ortho metalation (DoM) | Lithiated aryllithium species | NMR studies on related benzamides showing formation of ortho-lithiated species. acs.orgacs.orgacs.org |

| Rh-catalyzed C-H functionalization | C-H activation/insertion | Rhodacycle intermediate | Competition experiments and isolation of intermediates in related systems. nih.govacs.org |

| Pd-catalyzed C-H functionalization | C-H activation/reductive elimination | Palladacycle intermediate | Kinetic isotope effect studies and DFT calculations on similar substrates. nih.gov |

Role of N Cyclopentyl 2 Methylbenzamide As a Synthetic Intermediate and Building Block

Utilization in the Construction of Complex Organic Architectures

While specific examples detailing the use of N-cyclopentyl-2-methylbenzamide in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The core structure is amenable to synthetic strategies that build complexity. For instance, the amide can direct ortho-metalation, a powerful tool for introducing substituents at the C6 position of the benzamide (B126) ring. wikipedia.org This approach allows for the controlled assembly of highly substituted aromatic systems, which are key components of many pharmaceutical agents and advanced materials.

Furthermore, the principles of palladium-catalyzed cross-coupling reactions can be applied to derivatives of this compound. nih.gov Halogenated versions of the scaffold could serve as coupling partners in reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These methods are fundamental to the construction of intricate molecular frameworks from simpler precursors.

Strategies for Further Derivatization of the this compound Scaffold

The this compound scaffold offers multiple avenues for derivatization, allowing for the systematic modification of its properties.

One key strategy is directed ortho-metalation (DoM) . The amide group can direct a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the amide. wikipedia.org This generates a potent nucleophile that can react with a wide range of electrophiles, leading to the introduction of various functional groups.

Table 1: Potential Derivatizations of this compound via Directed Ortho-Metalation

| Electrophile | Functional Group Introduced | Potential Application |

|---|---|---|

| Alkyl halides | Alkyl groups | Modification of steric and electronic properties |

| Aldehydes/Ketones | Hydroxyalkyl groups | Introduction of chiral centers, further functionalization |

| Carbon dioxide | Carboxylic acid | Increased polarity, further derivatization |

| Iodine | Iodo group | Precursor for cross-coupling reactions |

Another powerful strategy involves C-H activation . Transition metal catalysts, particularly those based on rhodium and palladium, can selectively functionalize the C-H bonds of the aromatic ring or the cyclopentyl group. beilstein-journals.orgescholarship.org This modern approach avoids the need for pre-functionalized starting materials and offers a more direct route to novel derivatives. For example, rhodium-catalyzed C-H activation could lead to the introduction of aryl or alkyl groups at various positions on the scaffold.

Precursor for the Synthesis of Specialized Chemical Reagents or Ligands

The structural features of this compound make it an attractive precursor for the synthesis of specialized chemical reagents and ligands for catalysis. The introduction of coordinating atoms, such as phosphorus or nitrogen, through derivatization can transform the molecule into a bidentate or pincer ligand.

For instance, ortho-lithiation followed by reaction with a chlorophosphine could yield a P,N-bidentate ligand. Such ligands are highly valuable in transition metal catalysis, influencing the activity, selectivity, and stability of the catalyst. mdpi.comnih.gov The specific steric and electronic environment provided by the N-cyclopentyl and 2-methylphenyl groups could lead to unique catalytic properties.

Table 2: Potential Ligand Synthesis from this compound Derivatives

| Derivatization Strategy | Resulting Ligand Type | Potential Catalytic Application |

|---|---|---|

| Ortho-phosphination | P,N-Bidentate | Asymmetric hydrogenation, cross-coupling |

| Introduction of a pyridyl group | N,N-Bidentate | Oxidation catalysis, polymerization |

Application in Methodological Development for Amide Chemistry

This compound can serve as a model substrate in the development of new methodologies for amide bond formation and modification. The steric hindrance provided by the ortho-methyl group presents a challenge for standard coupling reagents, making it a suitable test case for the development of more robust and efficient amidation protocols.

Recent advancements in amide bond formation have focused on overcoming the limitations of traditional methods, such as the use of stoichiometric activating agents. rsc.org Novel catalytic methods, including those employing biocatalysts or advanced chemical catalysts, are continually being developed. mdpi.com Using this compound as a substrate in these studies would provide valuable insights into the scope and limitations of new synthetic methods, particularly for sterically demanding systems.

Future Directions in N Cyclopentyl 2 Methylbenzamide Research

Emerging Synthetic Strategies for Amide Synthesis

The synthesis of amides is a cornerstone of organic chemistry, and the development of more efficient and sustainable methods is a continuous pursuit. For a sterically hindered amide like N-cyclopentyl-2-methylbenzamide, traditional methods involving the condensation of a carboxylic acid and an amine can be challenging, often requiring harsh conditions. taylorfrancis.com Future research will likely focus on catalytic amidation techniques that offer milder reaction conditions and reduced waste. taylorfrancis.com

One promising area is the use of metal-based catalysts, such as those based on boron, copper, or nickel, to facilitate the amidation reaction. taylorfrancis.com For instance, the synthesis of N-substituted benzamides has been achieved using various catalytic systems that could be adapted for this compound. The Schotten-Baumann reaction, which utilizes an amine and an acid chloride, is a classic method that has been refined over the years and remains a viable route for producing benzamides like benzanilide. mdpi.com

Furthermore, enzymatic synthesis methods are gaining traction due to their high selectivity and environmentally friendly nature. taylorfrancis.com Lipases and proteases have demonstrated efficacy in catalyzing amidation, particularly in the synthesis of peptides, and could be engineered to accommodate the specific steric and electronic requirements of this compound. taylorfrancis.com The development of bimetallic metal-organic frameworks (MOFs) as heterogeneous catalysts also presents a novel and recyclable option for amidation reactions. nih.gov

| Starting Material | Reagent/Conditions | Catalyst/Base | Product | Yield |

| o-Toluic acid chloride | Ammonia (B1221849)/Ammonium (B1175870) hydroxide (B78521) | - | 2-Methylbenzamide (B88809) | High |

| o-Tolunitrile | H₂O₂, NaOH | NaOH | 2-Methylbenzamide | 90-92% |

| 2-Aminopyridine and trans-β-nitrostyrene | Dichloromethane, 80°C | Fe₂Ni-BDC MOF | N-(Pyridin-2-yl)-benzamide | 82% |

This table presents examples of synthetic methods for related benzamide (B126) structures, which could be adapted for the synthesis of this compound.

Advances in Computational Prediction of Chemical Behavior

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound, saving significant time and resources in the laboratory. mdpi.com Density Functional Theory (DFT) is a widely used method for studying the electronic structure and properties of molecules, providing insights into their reactivity and spectroscopic characteristics. mdpi.com

Future computational studies on this compound will likely focus on several key areas. Firstly, predicting the conformational landscape of the molecule is crucial, as the orientation of the cyclopentyl and 2-methylphenyl groups relative to the amide bond will significantly influence its biological activity and physical properties. le.ac.uk Secondly, computational models can be employed to predict the sites of reactivity, for example, in C-H activation reactions, by calculating bond dissociation energies and activation barriers for different pathways. researchgate.net

Moreover, molecular docking simulations can predict the binding affinity of this compound and its derivatives to biological targets, guiding the design of new compounds with specific therapeutic applications. nih.govrsc.org The integration of quantum chemical studies with molecular dynamics (MD) simulations will provide a more dynamic picture of ligand-receptor interactions. mdpi.com

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure analysis | Thermodynamic, electronic, and optical properties |

| Molecular Docking | Ligand-receptor interaction | Binding affinity and mode |

| Molecular Dynamics (MD) | Simulation of molecular motion | Conformational changes, interaction dynamics |

This table outlines common computational methods and their applications in studying chemical compounds like this compound.

Novel Reactivity Discoveries

The discovery of novel reactivity patterns for established functional groups is a key driver of innovation in organic synthesis. For this compound, research into novel reactivity will likely concentrate on the activation of otherwise inert C-H bonds. The benzamide group can act as a directing group, facilitating the selective functionalization of specific C-H bonds within the molecule.

Transition metal catalysis, particularly with rhodium and palladium, has emerged as a powerful tool for C-H activation. researchgate.net For example, rhodium(III)-catalyzed C-H functionalization of benzamides has been used to construct complex heterocyclic structures. nih.gov Similarly, cobalt catalysts have been employed for the C-H activation and annulation of benzamides with alkynes to produce isoquinolinones. acs.org These methodologies could potentially be applied to this compound to create novel derivatives with unique scaffolds.

The reactivity of the amide bond itself can also be explored. While generally stable, the amide bond can be cleaved under specific conditions, and understanding the kinetics and mechanism of its hydrolysis is important for its application in different environments. The nitro group in derivatives like 2-methyl-4-nitrobenzamide (B2880813) can be reduced to an amino group, opening up further avenues for functionalization. youtube.com

| Catalyst System | Reaction Type | Product Type |

| Rhodium(III) | C-H activation/annulation | Heterocycles |

| Cobalt(II) | C-H activation/annulation | Fluoroalkylated isoquinolinones |

| Palladium(II) | Asymmetric C-H functionalization | Arylated cyclopropanes |

This table highlights some novel reactivity patterns observed for benzamides that could be explored for this compound.

Development of High-Throughput Characterization Techniques

The rapid synthesis of large libraries of compounds necessitates the development of high-throughput characterization techniques to efficiently analyze the products and screen for desired properties. nih.gov For research involving derivatives of this compound, high-throughput screening (HTS) will be instrumental in identifying promising candidates for various applications. nih.govrsc.org

Modern HTS platforms often utilize microplate formats and automated liquid handling systems to perform a large number of experiments in parallel. nih.gov Analytical techniques such as ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) are crucial for the rapid analysis of reaction outcomes and the purity of synthesized compounds. rsc.org

For biological screening, techniques like biolayer interferometry (BLI) can be used for high-throughput screening of small molecules that bind to a specific biological target. rsc.org The development of nano-crystallization techniques allows for the rapid generation of single crystals from minute amounts of material, facilitating structure determination by X-ray crystallography. These advanced characterization methods will accelerate the discovery and development of new derivatives of this compound with desirable properties.

| Technique | Application | Throughput |

| UHPLC-MS | Reaction analysis, purity determination | High |

| Biolayer Interferometry (BLI) | Binding affinity screening | High |

| Nano-crystallization | Single crystal generation for X-ray analysis | High |

This table summarizes high-throughput characterization techniques that are relevant for the study of this compound and its derivatives.

Q & A

Q. Table 1. Comparison of Synthetic Routes for Benzamide Derivatives

| Precursor | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2-Methylbenzoic acid | Cyclopentanecarbonyl chloride, EtN, DCM, 0°C | 78 | |

| 2-Hydroxybenzamide | Pt/C, H, EtOAc, rt | 65 | |

| 4-Hydroxyphenyl derivative | DCC/DMAP, THF, rt | 82 |

Q. Table 2. Key Crystallographic Parameters for Structural Validation

| Software | Application | Accuracy (Å) | Reference |

|---|---|---|---|

| SHELXL | Refinement of H-bond networks | ±0.01 | |

| Mercury | Visualization of π-π interactions | ±0.02 |

Compliance Note

Ensure adherence to ethical standards for biological testing (e.g., IACUC protocols for in vitro assays) and report synthetic yields transparently to avoid data inflation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.